2-fluoro-N1-methylbenzene-1,4-diamine
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Overview
Description
2-fluoro-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with a fluorine atom at the 2 position and a methyl group attached to one of the amino groups
Mechanism of Action
Mode of Action
It’s known that similar compounds undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-N-methylbenzene-1,4-diamine. For instance, the compound should be handled with appropriate protective equipment such as gloves, glasses, and protective clothing to avoid contact with eyes, skin, and oral cavity . It should be operated in a well-ventilated place to avoid inhalation of powder or gas . Strict safety procedures for chemical handling should be followed during storage and use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N1-methylbenzene-1,4-diamine typically involves multi-step organic reactionsThe methylation of the amino group can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N1-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with an additional methyl group on the amino nitrogen.
N-methylbenzene-1,2-diamine: Similar structure but with the amino groups at the 1 and 2 positions instead of 1 and 4.
1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of an amino group at the 4 position
Uniqueness
2-fluoro-N1-methylbenzene-1,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and amino groups can enhance its chemical stability and binding properties, making it valuable in various applications.
Properties
IUPAC Name |
2-fluoro-1-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJQTIRBEURDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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